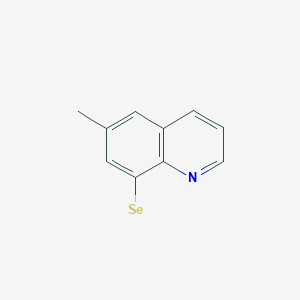
8-Quinolineselenol, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoline-8-selenol is an organoselenium compound with the molecular formula C10H9NSe and a molecular weight of 222.15 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a selenium atom at the 8th position and a methyl group at the 6th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-methylquinoline with selenium reagents such as selenourea or potassium selenocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of 6-Methylquinoline-8-selenol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline-8-selenol undergoes various chemical reactions, including:
Oxidation: The
Properties
CAS No. |
428510-81-0 |
|---|---|
Molecular Formula |
C10H8NSe |
Molecular Weight |
221.15 g/mol |
InChI |
InChI=1S/C10H8NSe/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6H,1H3 |
InChI Key |
JJXPBMKYUOLPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)[Se])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















